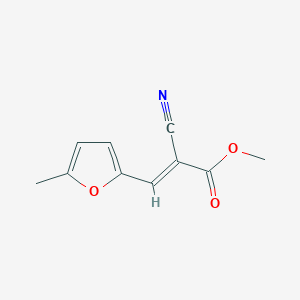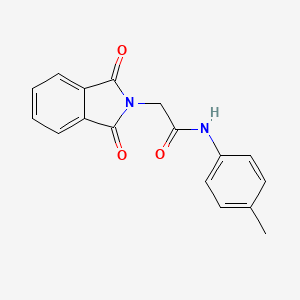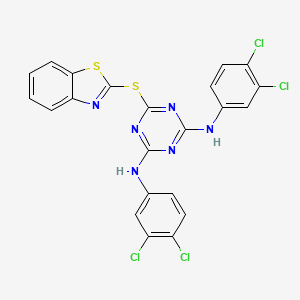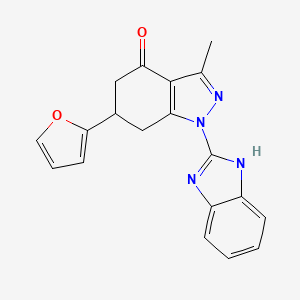![molecular formula C23H18N4O4S B11036723 2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B11036723.png)
2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-4-YL]METHYL METHYL ETHER is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-4-YL]METHYL METHYL ETHER typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the 1,3-benzodioxole ring: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base.
Construction of the 1,2,4-oxadiazole ring: This involves the cyclization of a suitable hydrazide with a nitrile.
Assembly of the thieno[2,3-b]pyridine core:
Final coupling: The various fragments are then coupled together using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
[2-[3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-4-YL]METHYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, acids, and bases are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, [2-[3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-4-YL]METHYL METHYL ETHER is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In industry, [2-[3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-4-YL]METHYL METHYL ETHER can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-[3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-4-YL]METHYL METHYL ETHER involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-benzodioxole derivatives: These compounds share the benzodioxole ring structure and have similar chemical properties.
1,2,4-oxadiazole derivatives: These compounds contain the oxadiazole ring and are used in similar applications.
Thieno[2,3-b]pyridine derivatives: These compounds share the thieno[2,3-b]pyridine core and have similar biological activities.
Uniqueness
What sets [2-[3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-4-YL]METHYL METHYL ETHER apart is its unique combination of these structural motifs, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H18N4O4S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[4-(methoxymethyl)-6-methyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C23H18N4O4S/c1-13-9-15(11-28-2)18-19(27-7-3-4-8-27)20(32-23(18)24-13)22-25-21(26-31-22)14-5-6-16-17(10-14)30-12-29-16/h3-10H,11-12H2,1-2H3 |
InChI Key |
ROPUWCPTWWKMKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N6C=CC=C6)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6',6',8'-Trimethyl-2,3,4,5',6',9-hexahydrodispiro[beta-carboline-1,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cycloheptan]-2'-one](/img/structure/B11036641.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11036653.png)


![N-[6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]nicotinamide](/img/structure/B11036671.png)

![2-methoxy-4,6,6-trimethyl-6H-benzimidazo[1,2-c]pyrido[3,2,1-ij]quinazoline](/img/structure/B11036679.png)
![(2E)-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B11036690.png)
![N-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea](/img/structure/B11036695.png)
![Ethyl 4-[({2-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11036700.png)

![4,9,15-trioxa-3,5,8,10,12,14,16-heptazatetracyclo[11.3.0.02,6.07,11]hexadeca-1(16),2,5,7,10,13-hexaen-12-amine](/img/structure/B11036714.png)
![Tetramethyl 6'-(biphenyl-4-ylcarbonyl)-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11036730.png)

